Product packaging for Benzaldehyde tosylhydrazone(Cat. No.:CAS No. 17227-34-8)

Benzaldehyde tosylhydrazone

Cat. No.: B1277390
CAS No.: 17227-34-8
M. Wt: 274.34 g/mol
InChI Key: FZFLTDNAHASQQC-RVDMUPIBSA-N
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Description

Overview of Tosylhydrazone Chemistry and its Synthetic Utility

Tosylhydrazones, in general, are a class of organic compounds formed by the condensation of an aldehyde or ketone with tosylhydrazine. wikipedia.org Benzaldehyde (B42025) tosylhydrazone, specifically, is synthesized from benzaldehyde and p-toluenesulfonylhydrazide. orgsyn.org The true synthetic power of tosylhydrazones is unlocked upon treatment with a base, which initiates a cascade of reactions leading to the formation of diazo compounds. nih.gov These diazo intermediates can then be used in a plethora of synthetic transformations, including:

Carbene and Metal-Carbene Formation: The in situ generated diazo compounds can decompose, often facilitated by transition metal catalysts, to form highly reactive carbenes. wikipedia.orgbristol.ac.uk These carbenes can participate in a variety of reactions, such as cyclopropanations, epoxidations, and insertion reactions. wikipedia.orgnih.gov

Cross-Coupling Reactions: Tosylhydrazones have proven to be excellent partners in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govscirp.org This has opened up new avenues for the synthesis of complex molecules, including polysubstituted alkenes and bioactive compounds. nih.govacs.org

Elimination Reactions: In the presence of strong bases, tosylhydrazones can undergo elimination reactions, such as the Shapiro reaction and the Bamford-Stevens reaction, to yield alkenes. wikipedia.orgwikipedia.org The Shapiro reaction, in particular, proceeds through a vinyllithium (B1195746) intermediate that can be trapped with various electrophiles. wikipedia.orgunirioja.es

The versatility of tosylhydrazones is further highlighted by their use in metal-free reactions and their role as precursors in the synthesis of various heterocyclic compounds. thieme-connect.comnih.gov

Historical Development and Evolution of Benzaldehyde Tosylhydrazone Research

The chemistry of tosylhydrazones has been a subject of study for over six decades. nih.gov Early research focused on their decomposition reactions, such as the Bamford-Stevens reaction. orgsyn.org A significant milestone in the field was the discovery of the Shapiro reaction in 1967, which provided a reliable method for converting ketones and aldehydes to alkenes via their tosylhydrazone derivatives. wikipedia.orgunirioja.es

The late 20th and early 21st centuries witnessed a resurgence of interest in tosylhydrazone chemistry, largely driven by the discovery of their utility in transition-metal-catalyzed cross-coupling reactions. nih.gov This breakthrough significantly expanded the synthetic repertoire of organic chemists, allowing for the construction of previously inaccessible molecular scaffolds. acs.org Researchers have since continued to explore and expand the applications of this compound, developing new catalytic systems and reaction protocols. thieme-connect.combristol.ac.uk Recent advancements include its use in multicomponent reactions, cycloadditions, and the synthesis of complex natural products. scirp.orgunirioja.esnih.gov

Scope and Significance of this compound in Contemporary Chemical Research

This compound continues to be a focal point of chemical research due to its broad applicability and operational simplicity. chemimpex.comscirp.org Its ability to serve as a safe and stable precursor for diazo compounds and carbenes has cemented its place as a key reagent in the modern synthetic chemist's toolkit. thieme-connect.commdpi.com

The significance of this compound extends across various domains of chemical science:

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comlookchem.com Its role in the synthesis of bioactive compounds is particularly noteworthy. wikipedia.orgacs.org

Materials Science: this compound finds applications in the creation of novel materials, including polymers and coatings. chemimpex.com

Analytical Chemistry: It is employed as a reagent in analytical methods for the identification and quantification of other chemical species. chemimpex.comlookchem.com

The ongoing research into the reactions of this compound continues to uncover new synthetic possibilities, promising further innovations in areas such as C-H functionalization, asymmetric catalysis, and the synthesis of complex heterocyclic systems. thieme-connect.comscirp.org

Interactive Data Tables

Below are interactive tables summarizing key reactions and applications of this compound.

Key Reactions of this compound
Reaction TypeDescriptionKey Reagents/ConditionsProduct Type(s)
Shapiro ReactionConversion of an aldehyde or ketone to an alkene. wikipedia.org2 equivalents of a strong organolithium base (e.g., n-butyllithium). wikipedia.orgAlkenes, Vinyllithium intermediates. wikipedia.org
Bamford-Stevens ReactionDecomposition of tosylhydrazones to alkenes. wikipedia.orgStrong base (e.g., sodium methoxide). wikipedia.orgAlkenes. wikipedia.org
Palladium-Catalyzed Cross-CouplingFormation of C-C and C-heteroatom bonds. nih.govPalladium catalyst (e.g., dibenzylideneacetone/XPhos). wikipedia.orgPolysubstituted alkenes, biaryls. nih.gov
Carbene/Metal-Carbene FormationIn situ generation of carbenes for subsequent reactions. wikipedia.orgTransition metal catalyst (e.g., Rhodium(II) acetate). wikipedia.orgbristol.ac.ukCyclopropanes, epoxides. wikipedia.org
[2 + 2 + 1] CycloadditionSynthesis of isoxazolines. nih.govtert-butyl nitrite (B80452), alkene. nih.govIsoxazolines. nih.gov
Applications of this compound
FieldSpecific ApplicationSignificance
Organic SynthesisIntermediate for the synthesis of complex molecules. chemimpex.comEnables the construction of diverse molecular architectures. scirp.org
PharmaceuticalsPrecursor for bioactive compounds and drug discovery. chemimpex.comlookchem.comFacilitates the development of new therapeutic agents. chemimpex.com
AgrochemicalsIntermediate in the synthesis of crop protection agents. chemimpex.comContributes to the development of new pesticides and herbicides.
Materials ScienceComponent in the creation of polymers and coatings. chemimpex.comCan enhance material properties. chemimpex.com
Analytical ChemistryReagent for the identification and quantification of compounds. chemimpex.comlookchem.comAids in chemical analysis. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2S B1277390 Benzaldehyde tosylhydrazone CAS No. 17227-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLTDNAHASQQC-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17227-34-8, 1666-17-7
Record name NSC126924
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Record name 1666-17-7
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Benzaldehyde p-Toluenesulfonylhydrazone
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Synthetic Methodologies for Benzaldehyde Tosylhydrazone

Classical Condensation Approaches

The traditional method for synthesizing benzaldehyde (B42025) tosylhydrazone involves the direct condensation of an aldehyde with tosylhydrazine. wikipedia.orgthieme-connect.com This approach is widely documented and remains a staple in many organic chemistry laboratories.

Solvent-mediated synthesis is the most conventional technique for preparing benzaldehyde tosylhydrazone. The reaction typically involves dissolving or suspending p-toluenesulfonylhydrazide in a suitable solvent, followed by the addition of benzaldehyde.

A representative procedure involves adding freshly distilled benzaldehyde to a slurry of p-toluenesulfonylhydrazide in absolute methanol (B129727) at room temperature. orgsyn.org The reaction is mildly exothermic, and the p-toluenesulfonylhydrazide dissolves as it reacts. orgsyn.org Within minutes, the product, this compound, begins to crystallize from the solution. orgsyn.org After a short period, the mixture is cooled to maximize precipitation, and the solid product is collected by filtration, washed with cold solvent, and dried. orgsyn.org This method is known for its simplicity and high yields, often ranging from 87% to 93%. orgsyn.org Ethanol is also commonly used as a solvent for this type of condensation. wikipedia.org

The condensation reaction to form tosylhydrazones can be accelerated through catalysis.

Acidic Catalysis : The formation of hydrazones is frequently catalyzed by the addition of a small amount of acid. wikipedia.org Acid catalysis, for instance with hydrochloric acid, works by protonating the carbonyl oxygen of the benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of the p-toluenesulfonylhydrazide. This leads to a faster rate of reaction.

Basic Catalysis : While the initial formation of the tosylhydrazone is typically acid-catalyzed or proceeds neutrally, bases play a crucial role in the subsequent reactions of the product. Under basic conditions, such as in the presence of sodium methoxide (B1231860), tosylhydrazones are readily converted into diazo compounds. nih.gov This is the principle behind well-known reactions like the Bamford-Stevens and Shapiro reactions. wikipedia.org Therefore, in the context of formation, basic conditions are generally avoided unless the intent is to generate the diazo intermediate directly.

Advanced and Sustainable Synthesis Strategies

In response to the growing demand for environmentally responsible chemical processes, new methods for synthesizing this compound have been developed that align with the principles of green chemistry.

Mechanochemistry offers a significant advancement in the synthesis of tosylhydrazones by eliminating the need for bulk solvents. This technique involves the use of mechanical force, typically through grinding or milling, to initiate chemical reactions between solid reactants.

A notably rapid and eco-friendly protocol for preparing N-tosylhydrazones, including the benzaldehyde derivative, has been developed using a grinding technique at room temperature. nih.gov In this method, the corresponding aldehyde and tosylhydrazide are simply ground together, resulting in a clean and mild process with a short reaction time and simple workup. nih.gov Another study demonstrated the straightforward, solventless treatment of benzaldehyde p-toluenesulfonyl hydrazone with potassium carbonate by grinding, followed by gentle warming to afford a derivative product in high yield (91%). mdpi.com These solvent-free methods are attractive due to their high selectivity, simple handling, and easy purification. nih.govrsc.orgijcce.ac.ir

The development of advanced synthetic methods for this compound reflects a commitment to green chemistry principles. These principles are aimed at reducing the environmental impact of chemical processes.

Mechanochemical synthesis is a prime example of a green pharmaceutical process. rsc.org Key advantages of this approach include:

Waste Reduction : By eliminating the need for solvents, these methods significantly reduce chemical waste. nih.govrsc.org

Energy Efficiency : Many solvent-free reactions can be conducted at room temperature, avoiding the energy consumption associated with heating or refluxing solvents. nih.gov

Atom Economy : These reactions are often highly efficient, maximizing the incorporation of reactant atoms into the final product. nih.gov

Simplicity and Safety : The procedures are often simpler, with easier purification steps, and they avoid the hazards associated with flammable, volatile, or toxic organic solvents. nih.govrsc.org

In Situ Generation Protocols

In many synthetic applications, this compound is not the final target but rather a stable precursor to a more reactive species, such as a diazo compound or a carbene. thieme-connect.comnih.gov In such cases, it is often more efficient to generate the tosylhydrazone in situ. This means the compound is formed within the reaction mixture and consumed in a subsequent step without being isolated. nih.govrsc.org

This one-pot approach is highly valuable as it circumvents the need for a separate synthesis and purification step for the tosylhydrazone intermediate. For example, N-tosylhydrazones can be generated in situ from commercially available aldehydes and tosylhydrazide and then used directly in cycloaddition reactions. nih.govrsc.org In other protocols, the tosylhydrazone is formed and converted to its sodium salt, which then decomposes upon heating to generate a diazo compound in the presence of other reagents to carry out epoxidation or cyclopropanation reactions. nih.govwiley.comacs.orgresearchgate.net This strategy avoids the need to handle potentially unstable diazo compounds directly, using the tosylhydrazone as a safer surrogate. nih.govrsc.org

Synthetic Methodologies Overview

Method CategorySpecific TechniqueKey ReagentsConditionsKey FeaturesYield
Classical Condensation Solvent-MediatedBenzaldehyde, p-Toluenesulfonylhydrazide, MethanolRoom TemperatureSimple, well-established procedure; product crystallizes from solution.87-93% orgsyn.org
Advanced & Sustainable Solvent-Free MechanochemicalBenzaldehyde, p-ToluenesulfonylhydrazideGrinding at Room TemperatureEnvironmentally friendly; no solvent; rapid reaction; simple workup. nih.govHigh nih.gov
In Situ Generation One-Pot ReactionBenzaldehyde, p-Toluenesulfonylhydrazide, Base/CatalystVaries with subsequent reactionAvoids isolation of intermediate; used as a precursor for diazo compounds. nih.govrsc.orgVaries

Utilizing Alkali Metal Salts for Precursor Formation

This compound can be converted into its corresponding salt, which serves as a key intermediate for generating diazo compounds in reactions like the Bamford-Stevens and Shapiro reactions. orgsyn.orgwikipedia.org The choice of the alkali metal cation can significantly influence the yield and selectivity of subsequent transformations. researchgate.netacs.org

The formation of the salt is typically achieved by reacting the pre-formed this compound with a strong base containing the desired alkali metal. orgsyn.org A common laboratory-scale preparation involves the treatment of this compound with a solution of sodium methoxide in methanol. orgsyn.org Following the dissolution of the tosylhydrazone, the solvent is removed under vacuum to yield the solid sodium salt. orgsyn.org This salt is a crucial precursor for generating phenyldiazomethane (B1605601) through pyrolysis. orgsyn.org

Research has systematically investigated the impact of different alkali metal salts on the efficacy of subsequent reactions. In a study involving the rhodium-catalyzed epoxidation of benzaldehyde, various metalated tosylhydrazone salts derived from benzaldehyde were prepared and tested. researchgate.netacs.org Among the lithium, sodium, and potassium salts, the sodium salt demonstrated superior performance, providing the highest yield and selectivity for the desired stilbene (B7821643) oxide product. researchgate.netacs.org This highlights the critical role of the counterion in the reactivity of the tosylhydrazone anion. The use of potassium superoxide, an alkali metal salt, has also been explored for its ability to induce fragmentation in tosylhydrazones under mild conditions. niscpr.res.in

Table 1: Comparison of Alkali Metalated this compound Salts in Rhodium-Catalyzed Epoxidation
Alkali Metal CationBase Used for FormationRelative Performance (Yield & Selectivity)Reference
Lithium (Li+)Not specifiedLower yield and selectivity compared to Sodium salt researchgate.netacs.org
Sodium (Na+)Sodium MethoxideHighest yield and selectivity orgsyn.orgresearchgate.netacs.org
Potassium (K+)Not specifiedLower yield and selectivity compared to Sodium salt researchgate.netacs.org

One-Pot Tandem Reactions for Integrated Synthesis

These integrated methodologies are valuable in various synthetic applications. For instance, a three-component, metal-free reaction for synthesizing 3-trifluoromethylpyrazoles begins with the in situ condensation of benzaldehyde and p-toluenesulfonyl hydrazide to form the N-tosylhydrazone. acs.org This intermediate then decomposes in the presence of a base to a diazo compound, which undergoes a [3+2] cycloaddition to afford the final product in high yield. acs.org Similarly, a [2+2+1] cycloaddition for accessing isoxazolines employs the in situ generation of the N-tosylhydrazone from an aldehyde, which then reacts with tert-butyl nitrite (B80452) and an alkene in a copper-catalyzed process. nih.govrsc.org

A particularly efficient solvent-free method involves the simple grinding of an aromatic aldehyde, such as benzaldehyde, with 4-methylbenzenesulfonohydrazide (B56588) in a mortar. nih.gov This mechanochemical approach leads to the rapid and high-yield formation of the corresponding N-tosylhydrazone, which can then be used in further synthetic steps. nih.gov Researchers have also developed one-pot procedures for preparing unsymmetrical ketones, where the tosylhydrazone is generated from the parent carbonyl compound and subsequently reacts with an aromatic aldehyde. acs.org These tandem strategies avoid the need to isolate the often-unstable diazo intermediates, making them safer and more practical for complex molecule synthesis. bristol.ac.ukresearchgate.net

Table 2: Examples of One-Pot Tandem Reactions Involving In Situ Generated this compound
Reaction TypeKey ReagentsCatalyst/BaseFinal Product ClassReference
[3+2] CycloadditionBenzaldehyde, TsNHNH₂, 2-Bromo-3,3,3-trifluoropropeneDBU (Base)3-Trifluoromethylpyrazoles acs.org
[2+2+1] CycloadditionBenzaldehyde, TsNHNH₂, tert-butyl nitrite, AlkeneCuCl₂, TMEDA (Base)Isoxazolines nih.govrsc.org
Formyl C-H InsertionParent carbonyl, TsNHNH₂, Aromatic aldehydeBase onlyUnsymmetrical Ketones acs.org
Solvent-Free SynthesisBenzaldehyde, 4-methylbenzenesulfonohydrazideNone (Grinding)N-Tosylhydrazones nih.gov

Mechanistic Investigations of Benzaldehyde Tosylhydrazone Reactivity

Formation and Transformation of Diazo Intermediates

A key aspect of benzaldehyde (B42025) tosylhydrazone's utility is its role as a stable, solid precursor for the in situ generation of phenyldiazomethane (B1605601). This circumvents the need to handle potentially explosive diazo compounds directly. bristol.ac.uk The transformation is typically initiated by base-mediated decomposition.

The decomposition of benzaldehyde tosylhydrazone in the presence of a base is a cornerstone of its chemistry, leading to the formation of a diazo intermediate. bristol.ac.uk The process begins with the deprotonation of the tosylhydrazone by a base. In the presence of strong bases like alkyllithiums (e.g., n-butyllithium), a double deprotonation occurs. The first equivalent of base removes the acidic N-H proton, and the second equivalent abstracts a proton from the adjacent carbon, forming a dianion. wikipedia.orgddugu.ac.in

This dianion intermediate then undergoes elimination of the p-toluenesulfinate anion (Ts-), a good leaving group, to generate a vinyldiazenide anion. Subsequent loss of a nitrogen molecule (N₂) yields a vinyllithium (B1195746) species. wikipedia.org

Alternatively, under milder basic conditions, such as with sodium methoxide (B1231860) or sodium hydride, a mono-anion is formed. bristol.ac.ukjk-sci.com This anion eliminates the p-toluenesulfinate group to form phenyldiazomethane. The stability and subsequent reaction of this diazo compound are heavily influenced by the reaction medium. In protic solvents, the diazo intermediate can be protonated to form a diazonium ion, which readily loses N₂ to generate a carbocation. bristol.ac.ukjk-sci.com In aprotic media, the diazo compound is more likely to lose N₂ to form a carbene. bristol.ac.ukjk-sci.com The generation of diazo compounds can be facilitated by phase-transfer catalysts in non-polar media, allowing for milder reaction conditions. bristol.ac.uk

The diazo compounds generated from this compound are precursors to metal carbenes and carbenoids, which are highly valuable in synthesis. wikipedia.orgcutm.ac.in The sodium salt of this compound, for instance, reacts with transition metal complexes, such as those of rhodium, copper, or palladium, to form a metal-carbene intermediate. wikipedia.orgunacademy.comresearchgate.net

This process involves the decomposition of the tosylhydrazone salt to the diazo compound, which then reacts with the metal catalyst to release nitrogen gas and form the metal-carbene species. wikipedia.orgresearchgate.net For example, rhodium(II) acetate (B1210297) is a common catalyst for generating rhodium carbenes from tosylhydrazones, which are then used in reactions like cyclopropanation and epoxidation. wikipedia.orgresearchgate.net In one notable application, a rhodium metal carbene formed from the sodium salt of this compound is used in the synthesis of tranylcypromine. wikipedia.orgcutm.ac.in

Palladium-catalyzed cross-coupling reactions also utilize this compound as a carbene source. In these reactions, the diazo intermediate, formed from the tosylhydrazone, reacts with a palladium(II) complex to create a palladium-carbene. This intermediate can then participate in catalytic cycles, for instance, by reacting with an aryl halide to form new carbon-carbon bonds, yielding 1,1-disubstituted alkenes. researchgate.netchemrxiv.org

The Shapiro Reaction and Derived Olefination Mechanisms

The Shapiro reaction is a powerful olefination method that converts aldehydes and ketones to alkenes via their tosylhydrazone derivatives. wikipedia.orgorganic-chemistry.org It specifically uses two or more equivalents of a strong organolithium base, like n-butyllithium or sec-butyllithium. wikipedia.orgddugu.ac.in This reaction is a significant tool in organic synthesis and has been used in the total synthesis of complex molecules like Taxol. wikipedia.orgscribd.com

The mechanism involves the formation of a vinyllithium intermediate through the decomposition of a dianion, as described previously. wikipedia.org This vinyllithium species is then quenched with an electrophile, most commonly water or an acid, to produce the final alkene product. scribd.com A key advantage of the Shapiro reaction is that the vinyllithium intermediate is less prone to the rearrangements that can plague carbene and carbocation intermediates formed under other conditions. organic-chemistry.orgunacademy.com

The regioselectivity of the Shapiro reaction, which determines the position of the new double bond, is controlled by the directionality of the deprotonation step. Deprotonation by the organolithium base preferentially occurs at the α-carbon that is syn (on the same side) to the tosylamide group of the hydrazone. wikipedia.org This selectivity is attributed to coordination between the lithium cation and the nitrogen atoms of the hydrazone.

This directed deprotonation leads to the formation of the less-substituted vinyllithium intermediate, which upon quenching gives the kinetic alkene product. unacademy.comarkat-usa.org This is a distinct feature compared to the Bamford-Stevens reaction, which often yields the more thermodynamically stable, substituted alkene. unacademy.comarkat-usa.org However, the Shapiro reaction itself does not always provide high stereoselectivity between the resulting E- and Z-isomers of the alkene. organic-chemistry.org

The Shapiro and Bamford-Stevens reactions are closely related, as both involve the base-induced decomposition of tosylhydrazones to form alkenes. wikipedia.orgarkat-usa.org The primary distinction lies in the base and solvent conditions employed, which in turn dictates the reactive intermediate and the final product.

The Bamford-Stevens reaction typically uses protic solvents and weaker bases like sodium methoxide. jk-sci.comwikipedia.org Under these conditions, a diazo intermediate is formed, which in a protic environment, can be protonated to a diazonium ion. Loss of nitrogen from this ion generates a carbocation intermediate, which then eliminates a proton to form the alkene. jk-sci.com This pathway often leads to the most thermodynamically stable (more substituted) alkene, and carbocation rearrangements are common. jk-sci.comunacademy.com In aprotic solvents, the Bamford-Stevens reaction proceeds through a carbene intermediate. jk-sci.com

In contrast, the Shapiro reaction's use of strong alkyllithium bases in an aprotic solvent leads to a vinyllithium intermediate. wikipedia.orgjk-sci.com This pathway avoids the formation of carbocations and free carbenes, thus minimizing rearrangements and favoring the formation of the less-substituted (kinetic) alkene product. organic-chemistry.orgarkat-usa.org

FeatureShapiro ReactionBamford–Stevens Reaction
Base Strong (≥2 equiv.), e.g., n-BuLi, s-BuLi, LDAWeaker (catalytic or stoichiometric), e.g., NaOMe, NaH
Solvent Aprotic (e.g., THF, ether)Protic (e.g., ethylene (B1197577) glycol) or Aprotic
Key Intermediate Vinyllithium anionCarbocation (in protic solvent) or Carbene (in aprotic solvent)
Regioselectivity Less substituted alkene (Kinetic product)More substituted alkene (Thermodynamic product)
Rearrangements Generally avoidedCommon via carbocation intermediate

Cycloaddition Reaction Mechanisms Involving this compound

The phenyldiazomethane generated in situ from this compound is a classic 1,3-dipole and can readily participate in cycloaddition reactions. nih.gov These reactions are a powerful method for constructing five-membered heterocyclic rings.

In a typical [3+2] cycloaddition, the phenyldiazomethane reacts with a dipolarophile, such as an alkene or alkyne, to form pyrazolines or pyrazoles, respectively. The mechanism is a concerted pericyclic reaction where the three atoms of the dipole (C-N-N) react with the two atoms of the dipolarophile's pi system.

More complex, multi-component cycloadditions have also been developed. For example, a [2+2+1] cycloaddition has been reported involving N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes. nih.govrsc.org In this process, the tosylhydrazone is converted to the diazo compound, which is then trapped by tert-butyl nitrite to form a nitronate intermediate, facilitated by a copper catalyst. This nitronate then undergoes a [3+2] cycloaddition with an alkene to yield an isoxazoline (B3343090). nih.govrsc.org Similarly, this compound can react with nitriles in the presence of a strong base like potassium tert-butoxide to form 1,2,3-triazoles. thieme-connect.com These reactions highlight the versatility of tosylhydrazones as precursors for 1,3-dipoles in the synthesis of complex heterocyclic systems.

[2+2+1] Cycloaddition Pathways and Intermediate Species

A notable transformation involving N-tosylhydrazones, including this compound, is the [2+2+1] cycloaddition with reactants like tert-butyl nitrite (TBN) and alkenes to synthesize isoxazolines. nih.govrsc.org This process represents a novel cycloaddition mechanism that does not rely on the classical generation of nitrile oxides. nih.gov

The reaction is proposed to initiate with the base-mediated decomposition of the tosylhydrazone to form a diazo compound intermediate (II). rsc.org In the presence of a transition metal catalyst, such as copper(II) chloride, the diazo compound loses dinitrogen to form a carbene (III). rsc.org However, a more plausible pathway supported by experimental results and Density Functional Theory (DFT) calculations suggests the diazo compound (B) is captured by tert-butyl nitrite (TBN) to form a key nitronate intermediate (C). nih.govscispace.com This nitronate is the crucial 1,3-dipole in the subsequent step. The reaction proceeds through the following key mechanistic steps:

Diazo Compound Formation: this compound (A), often generated in situ from benzaldehyde and tosylhydrazine, reacts with a base (e.g., TMEDA) to form the corresponding diazo compound (B). nih.govscispace.com

Nitronate Intermediate Generation: The diazo compound is intercepted by tert-butyl nitrite (TBN), a step aided by a copper catalyst, to produce a nitronate species (C). nih.govscispace.com

Cycloaddition: The generated nitronate (C) undergoes a [3+2] cycloaddition reaction with an alkene, leading to a nitroso acetal (B89532) intermediate (D). nih.govscispace.com

Elimination: The final step involves the elimination of a tert-butyloxy group from the nitroso acetal (D) to yield the desired isoxazoline product. nih.govscispace.com

This methodology is noted for its broad substrate scope, tolerance for air and moisture, and scalability. nih.govrsc.org

1,3-Dipolar Cycloaddition Mechanisms (e.g., Nitronate Formation)

The 1,3-dipolar cycloaddition is a fundamental reaction class for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org this compound is an excellent precursor for generating the necessary 1,3-dipoles, primarily diazo compounds.

As detailed in the [2+2+1] cycloaddition pathway, the in situ formation of a nitronate from a diazo compound and tert-butyl nitrite is a prime example of generating a 1,3-dipole for subsequent reactions. nih.govscispace.com The nitronate then participates in a [3+2] cycloaddition with a dipolarophile, typically an alkene. rsc.org

Another significant 1,3-dipolar cycloaddition involves the reaction of diazo compounds, generated from tosylhydrazones, with nitriles to form 1,2,3-triazoles. d-nb.info In a typical reaction, this compound is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to generate phenyl diazomethane. This diazo intermediate then undergoes a 1,3-dipolar cycloaddition with a nitrile. The use of t-BuOK as a base has been shown to be highly effective, minimizing the self-coupling of the tosylhydrazone which can be a competing side reaction. d-nb.info The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reacting partners. organic-chemistry.org

Oxidative and Deprotection Mechanistic Studies

Beyond cycloadditions, this compound undergoes oxidative transformations. These reactions are crucial for the deprotection of the tosylhydrazone back to a carbonyl-containing functional group, often with further oxidation to a carboxylic acid.

Oxidative Cleavage Pathways of N-Tosylhydrazones

Tosylhydrazones are stable, crystalline derivatives of aldehydes and ketones, often used for purification or protection. rsc.orgrsc.org Their cleavage back to the parent carbonyl compound or a derivative thereof is a key synthetic operation. A recently developed method utilizes an iodine/DMSO system for the oxidative deprotection of benzaldehyde tosylhydrazones to their corresponding benzoic acids. rsc.orgrsc.org This metal- and base-free protocol is noted for its efficiency and tolerance of a wide range of functional groups. rsc.org

A plausible mechanism for this oxidative cleavage has been proposed based on experimental observations: rsc.org

N-Iodo Species Formation: The reaction initiates with the electrophilic attack of iodine on the nitrogen atom of the N-tosylhydrazone, forming a nitrogen-iodine intermediate (A).

Nucleophilic Attack: A water molecule present in the reaction medium acts as a nucleophile, attacking the hydrazone carbon to yield intermediate (B).

HI Elimination & Tautomerization: Intermediate B eliminates a molecule of hydrogen iodide (HI) to give species C, which then tautomerizes to intermediate D.

Final Oxidation & Fragmentation: The final steps involve further oxidation by DMSO and fragmentation, leading to the formation of the benzoic acid product, p-toluenesulfinic acid, and nitrogen gas.

Control experiments have indicated that the reaction does not proceed through the intermediate formation of benzaldehyde, suggesting a direct oxidative cleavage pathway. rsc.org

Table 1: Substrate Scope of Iodine-Catalyzed Oxidative Deprotection of Benzaldehyde Tosylhydrazones to Benzoic Acids rsc.org
EntrySubstituent on this compoundProductYield (%)
14-Me4-Methylbenzoic acid88
24-OMe4-Methoxybenzoic acid83
34-SMe4-(Methylthio)benzoic acid96
44-F4-Fluorobenzoic acid92
54-Cl4-Chlorobenzoic acid85
64-Br4-Bromobenzoic acid89
74-NO₂4-Nitrobenzoic acid65
83-CN3-Cyanobenzoic acid93
94-OH4-Hydroxybenzoic acid73

Transition-Metal-Catalyzed Reaction Mechanisms

This compound is a cornerstone reagent in transition-metal-catalyzed reactions, primarily due to its ability to serve as a convenient in situ source of diazo compounds, which are precursors to metal carbenes. bohrium.comnih.gov This reactivity has enabled the development of numerous carbon-carbon and carbon-heteroatom bond-forming reactions. bohrium.comsioc-journal.cn

Carbene Transfer Processes in Metal-Catalyzed Transformations

The decomposition of tosylhydrazones in the presence of a transition metal catalyst generates a metal-carbene intermediate, a highly reactive species central to many synthetic transformations. bohrium.comnih.gov This carbene transfer process is the cornerstone of reactions such as cyclopropanation, C-H insertion, and ylide formation. acs.orgnih.gov

For instance, in the synthesis of tranylcypromine, the sodium salt of this compound reacts with a rhodium catalyst to form a rhodium carbene intermediate via the corresponding diazo compound. wikipedia.org This metal carbene then reacts with an alkene to furnish the cyclopropane (B1198618) ring. wikipedia.org The general sequence is:

Diazo Formation: The salt of this compound eliminates p-toluenesulfinate to generate phenyl diazomethane.

Carbene Formation: The diazo compound reacts with a transition metal complex (e.g., Pd, Rh, Cu, Co) to release N₂ and form a metal-carbene species. bohrium.comnih.gov

Carbene Transfer: The metal carbene transfers the carbene moiety to a substrate, such as an alkene for cyclopropanation or an amine for N-H insertion. nih.gov

The choice of metal catalyst (e.g., palladium, copper, rhodium, cobalt, nickel) is crucial as it influences the reactivity and selectivity of the carbene transfer process. bohrium.comnih.gov

Migratory Insertion and Chemo- and Regioselectivity in Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions involving tosylhydrazones have emerged as a powerful alternative to traditional methods like the Shapiro reaction. nih.gov A key mechanistic step in many of these couplings is carbene migratory insertion. nih.govubc.ca This process effectively merges the elementary steps of metal carbene formation and cross-coupling within a single catalytic cycle. nih.gov

The general catalytic cycle for a cross-coupling reaction involving migratory insertion can be summarized as follows: nih.govubc.ca

Organometallic Species Generation: An active organometallic species is formed, typically through the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0)).

Metal Carbene Formation: The organometallic intermediate reacts with the diazo compound (generated from this compound) to form a metal carbene complex.

Migratory Insertion: The organic group on the metal center undergoes migratory insertion into the metal-carbon double bond of the carbene. This is a rapid, C-C bond-forming step.

Product Formation & Catalyst Regeneration: The new organometallic species generated from the insertion step undergoes further reaction, commonly β-hydride elimination, to release the final product and regenerate the active catalyst.

This carbene-based coupling strategy has been demonstrated with a variety of transition metals, including palladium, copper, rhodium, and nickel. bohrium.comnih.gov The chemo- and regioselectivity of these reactions are governed by a combination of factors, including the nature of the metal catalyst, the ligands employed, the electronic properties of the substrates, and the reaction conditions. For example, in palladium-catalyzed three-component coupling reactions, the choice of ligand can control the reaction pathway. acs.org

Table 2: Overview of Metal-Catalyzed Reactions of Tosylhydrazones and Key Mechanistic Steps
Metal CatalystTypical Reaction TypeKey Mechanistic StepsReference
Palladium (Pd)Cross-couplingOxidative addition, Carbene formation, Migratory insertion, β-Hydride elimination bohrium.comnih.gov
Copper (Cu)C-Heteroatom bond formation, CyclizationCarbene formation, C-H insertion, Migratory insertion bohrium.com
Rhodium (Rh)Cyclopropanation, C-H activationCarbene formation, Carbene transfer, C-H activation bohrium.comwikipedia.org
Cobalt (Co)Cyclopropanation, AlkylationCarbene formation, Radical cyclization bohrium.com

Advanced Synthetic Applications of Benzaldehyde Tosylhydrazone

Applications as a Precursor to Diazo Compounds

A primary application of benzaldehyde (B42025) tosylhydrazone is its use in the in situ generation of phenyldiazomethane (B1605601), a type of diazo compound. orgsyn.orgnih.gov This is commonly achieved through the Bamford-Stevens reaction, which involves treating the tosylhydrazone with a base. wikipedia.org The resulting phenyldiazomethane is not typically isolated but is used directly in subsequent reactions.

Catalytic and Asymmetric Cyclopropanation Reactions

Phenyldiazomethane generated from benzaldehyde tosylhydrazone is a key reagent for cyclopropanation reactions, where it reacts with alkenes in the presence of a metal catalyst to form cyclopropanes. wikipedia.org Significant advancements have been made in developing asymmetric versions of this reaction to produce enantiomerically enriched cyclopropanes.

Cobalt(II)-based metalloradical catalysis has been successfully applied to the cyclopropanation of olefins using α-aryldiazomethane precursors generated from N-arylsulfonyl hydrazones. nih.gov For instance, the reaction of styrene (B11656) with this compound in the presence of a chiral cobalt(II) complex can produce 1,2-diphenyl cyclopropane (B1198618) with high yield, diastereoselectivity, and enantioselectivity. nih.gov Iron porphyrin complexes have also been shown to catalyze the cyclopropanation of styrenes using diazo compounds generated in situ from benzaldehyde N-tosylhydrazone sodium salt, offering complementary diastereoselectivity to rhodium catalysts. oup.comoup.com

Catalyst SystemAlkene SubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
[Co(P3)]Styrene>95:5>95%
Iron PorphyrinStyrenetrans-selectiveNot reported
Rh₂(OAc)₄Styrenecis-selectiveNot reported

This table presents illustrative data on the stereoselectivity of cyclopropanation reactions involving this compound-derived phenyldiazomethane.

Enantioselective Epoxidation Reactions Mediated by Sulfur Ylides

The phenyldiazomethane derived from this compound can be used to form sulfur ylides, which in turn are used for the enantioselective epoxidation of aldehydes and ketones. acs.orgrsc.org In this process, a metal catalyst, such as a rhodium or copper complex, facilitates the reaction between phenyldiazomethane and a sulfide (B99878) to generate a sulfur ylide. bristol.ac.ukscispace.com This ylide then reacts with a carbonyl compound to produce an epoxide.

The development of chiral sulfides has been crucial for achieving high enantioselectivity. rsc.org For example, a camphor-derived bicyclic sulfide has been used with this compound sodium salt to achieve high diastereoselectivity and enantioselectivities of up to 91 ± 3% ee in the epoxidation of a range of aldehydes. acs.orgnih.gov The sodium salt of this compound has been found to give the highest yield and selectivity in these reactions compared to the lithium and potassium salts. acs.orgnih.gov

Aziridination Methodologies

In a reaction analogous to cyclopropanation, the phenylcarbene generated from this compound can react with imines to form aziridines. bristol.ac.uk These reactions are often catalyzed by transition metals, and the use of chiral ligands allows for asymmetric synthesis.

Asymmetric aziridination of imines can be achieved using sulfur ylides generated in situ from diazo compounds. bristol.ac.ukbristol.ac.uk For instance, the reaction of phenyldiazomethane (from this compound) with an imine in the presence of a chiral sulfide can yield aziridines with high enantioselectivity. bristol.ac.uk A one-pot reaction involving the ring-opening of aziridines with N-tosylhydrazones has also been developed for the synthesis of 1,2,4-triazines. researchgate.net

Carbene Insertion Reactions into X-H Bonds (C-H, Si-H, N-H, O-H, S-H)

The carbene generated from this compound can insert into various X-H bonds, providing a direct method for forming new carbon-heteroatom and carbon-carbon bonds. dicp.ac.cncutm.ac.innih.gov These reactions are typically catalyzed by transition metals like rhodium and copper. cutm.ac.inresearchgate.net

C-H Insertion: This allows for the functionalization of unactivated C-H bonds, which is a powerful tool in organic synthesis. dicp.ac.cn

Si-H, N-H, O-H, and S-H Insertion: Phenylcarbene readily inserts into the Si-H bonds of hydrosilanes and the N-H, O-H, and S-H bonds of amines, alcohols, and thiols, respectively. researchgate.netescholarship.org For example, trifluoroacetaldehyde (B10831) N-tosylhydrazone has been used as a precursor for trifluorodiazoethane in copper-catalyzed insertion reactions into various heteroatom-hydrogen bonds. researchgate.net

Olefination and Alkene Synthesis Strategies

This compound is a key starting material for the synthesis of alkenes, particularly through the Shapiro reaction.

Utility of the Shapiro Reaction in Constructing Alkenes

The Shapiro reaction converts aldehydes and ketones into alkenes via a tosylhydrazone intermediate. wikipedia.orgarkat-usa.org The reaction involves treating the tosylhydrazone with at least two equivalents of a strong base, such as an organolithium reagent, to generate a vinyllithium (B1195746) species. nrochemistry.comddugu.ac.inunirioja.es This intermediate can then be reacted with various electrophiles to produce a range of substituted alkenes. wikipedia.orgunirioja.es

The reaction proceeds by deprotonation of the hydrazone, elimination of the tosyl group to form a diazonium ion, and subsequent loss of nitrogen gas to yield the vinyllithium compound. wikipedia.orgnrochemistry.com The regioselectivity of the reaction is controlled by the site of deprotonation, which is influenced by the stereochemistry of the hydrazone. wikipedia.org This method has been utilized in the total synthesis of complex natural products like Taxol. wikipedia.orgddugu.ac.in

ElectrophileProduct Type
Water/AcidAlkene
Alkyl HalideSubstituted Alkene
Aldehyde/KetoneAllylic Alcohol
Carbon Dioxideα,β-Unsaturated Carboxylic Acid

This table illustrates the versatility of the vinyllithium intermediate formed in the Shapiro reaction.

Control of Olefin Geometry (e.g., trans-Alkene Formation)

The stereoselective synthesis of alkenes is a cornerstone of organic chemistry, and methods that allow for precise control over double bond geometry are highly sought after. This compound has been employed in methodologies that afford olefins with a high degree of trans (or E) selectivity.

One such approach involves a Wittig-type pathway where the tosylhydrazone is converted into its corresponding diazo compound, which then forms a metal carbene. This carbene reacts with a phosphite (B83602) to generate a phosphorus ylide in situ. The subsequent reaction with an aldehyde proceeds with high E-selectivity. For instance, aryl tosylhydrazones react with potassium tert-butoxide, an iron porphyrin catalyst (ClFeTPP), and trimethyl phosphite to react with aldehydes, furnishing olefins with high E selectivity. organic-chemistry.org This process capitalizes on the thermodynamic preference for the trans isomer in the reaction pathway, offering a reliable method for its formation.

Another strategy for achieving E-selective olefination involves the reaction of N-tosylimines with thiouronium ylides. While not a direct use of this compound, it demonstrates a related principle where a tosyl-activated substrate controls stereochemistry. The reaction of N-tosylimines with a specific thiouronium salt and a sterically hindered base delivers E-alkenes with excellent stereoselectivity, often as a single isomer. acs.orgnih.gov This method provides a proficient entry to E-alkenes, showcasing how tosyl-containing functional groups can direct the stereochemical outcome of olefination reactions. acs.org

Table 1: Examples of trans-Alkene Synthesis

Tosylhydrazone/Imine Reactant Aldehyde/Ylide Partner Product Selectivity (E:Z) Reference
This compound Benzaldehyde Stilbene (B7821643) High E-selectivity organic-chemistry.org
N-Tosylbenzaldimine Thiouronium Ylide Stilbene >20:1 acs.orgnih.gov

Heterocyclic Compound Synthesis

The inherent reactivity of this compound as a precursor to 1,3-dipoles, particularly diazo compounds, makes it an exceptionally useful building block for the synthesis of nitrogen-containing heterocycles. Through various cycloaddition pathways, this single reagent provides access to a wide array of five-membered ring systems, which are prevalent motifs in pharmaceuticals and functional materials.

Synthesis of Isoxazolines via Cycloaddition

Isoxazolines are important heterocyclic motifs found in many bioactive molecules and are valuable synthetic intermediates. nih.govrsc.orgresearchgate.net A novel and practical approach to their synthesis is a copper-catalyzed [2+2+1] cycloaddition reaction. nih.govrsc.orgresearchgate.net In this process, this compound is first converted in situ to its corresponding diazo compound in the presence of a base like tetramethylethylenediamine (TMEDA). nih.govrsc.orgresearchgate.net This diazo intermediate is then captured by tert-butyl nitrite (B80452) (TBN), a reaction aided by a copper(II) chloride catalyst, to form a nitronate species. nih.govrsc.orgresearchgate.net This nitronate subsequently undergoes a [3+2] cycloaddition with an alkene. The final step involves the elimination of a tert-butyloxy group from the resulting nitroso acetal (B89532) to yield the desired isoxazoline (B3343090) product. nih.govrsc.orgresearchgate.net This modular strategy is compatible with a wide range of aldehydes and alkenes, offering a flexible route to diversely substituted isoxazolines. nih.govrsc.org

Table 2: Synthesis of Isoxazolines

Aldehyde Precursor Alkene Partner Catalyst System Product Yield Reference
4-Bromobenzaldehyde Ethyl acrylate CuCl₂, TMEDA, TBN 88% nih.govrsc.org
Benzaldehyde Ethyl acrylate CuCl₂, TMEDA, TBN Good

Access to Substituted Indazoles

Substituted indazoles are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry. This compound provides an efficient route to 3-substituted indazoles through its reaction with arynes. jocpr.com In a typical procedure, the tosylhydrazone is reacted with an aryne precursor, such as 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride to generate the aryne in situ. The tosylhydrazone undergoes a [3+2] cycloaddition with the aryne, followed by elimination of p-toluenesulfinic acid to afford the aromatic indazole core. jocpr.com More recently, a one-pot, two-step synthesis of 3-substituted 1H-dibenzo[e,g]indazoles has been developed using a lithium tert-butoxide promoted intramolecular 1,3-dipolar cyclization of 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones, which are prepared in situ from the corresponding aldehyde and tosylhydrazine. nih.govpreprints.org

Table 3: Synthesis of Substituted Indazoles

Tosylhydrazone Aryne/Alkynyl Precursor Reaction Conditions Product Yield Reference
This compound 2-(Trimethylsilyl)phenyl triflate CsF 3-Phenyl-1H-indazole N/A jocpr.com
2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde N-tosylhydrazone (intramolecular) LiOtBu 3-Phenyl-1H-dibenzo[e,g]indazole 85% nih.govpreprints.org

Formation of Pyrazoles from Diazo Precursors

The synthesis of pyrazoles, another key heterocyclic scaffold, is readily achieved using this compound as a stable diazo compound precursor. metu.edu.trresearchgate.netresearchgate.net The reaction proceeds via a [3+2] cycloaddition, a classic example of a 1,3-dipolar cycloaddition. metu.edu.trresearchgate.net this compound is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding diazoalkane in situ. metu.edu.trfrontiersin.org This highly reactive 1,3-dipole is immediately trapped by a dipolarophile, typically a terminal or internal alkyne. researchgate.netorganic-chemistry.org The resulting cycloaddition provides regioselectively 3,5-disubstituted pyrazoles in a convenient one-pot process, avoiding the need to handle potentially unstable diazo compounds directly. researchgate.netorganic-chemistry.org

Table 4: Synthesis of Pyrazoles

Tosylhydrazone Source Alkyne Partner Base Product Yield Reference
Aldehydes Terminal Alkynes NaOH 3,5-Disubstituted Pyrazoles Good researchgate.net
Benzaldehyde N-Vinylimidazole* N/A 3-Substituted Pyrazoles Good researchgate.net
Propargylated salicylaldehydes (intramolecular) K₂CO₃ Benzopyranopyrazole >80% frontiersin.org

*N-Vinylimidazole serves as an alkyne surrogate.

Construction of 1,2,3-Triazoles through Intermolecular Cycloaddition

The synthesis of 4,5-diaryl-2H-1,2,3-triazoles can be achieved through an azide-free protocol involving the intermolecular cycloaddition of tosylhydrazones and nitriles. thieme-connect.comorganic-chemistry.orgthieme-connect.com In this reaction, this compound acts as a precursor to the diazo compound. A strong base, such as potassium tert-butoxide, promotes the formation of the diazo species and facilitates the subsequent cycloaddition with a nitrile. thieme-connect.comorganic-chemistry.org A significant challenge in this chemistry is the competitive homocoupling of the tosylhydrazone. thieme-connect.com However, optimization of reaction conditions, such as using xylene as the solvent, can significantly inhibit this side reaction, leading to improved yields and purities of the desired cross-coupled 1,2,3-triazole product. thieme-connect.comorganic-chemistry.org This method provides a valuable alternative to traditional azide-alkyne cycloadditions for accessing certain classes of triazoles. thieme-connect.com

Table 5: Synthesis of 1,2,3-Triazoles

Tosylhydrazone Reactant Nitrile Reactant Reaction Conditions Product Purity/Yield Reference
This compound Benzonitrile t-BuOK, Xylene, 90°C 4,5-Diphenyl-2H-1,2,3-triazole 89% purity thieme-connect.com
4-Methoxythis compound Benzonitrile t-BuOK, Xylene, 90°C 4-Phenyl-5-(4-methoxyphenyl)-2H-1,2,3-triazole 71% purity thieme-connect.com

Synthesis of 1,2,3-Thiadiazoles

This compound is a key starting material for the synthesis of 1,2,3-thiadiazoles, often through variants of the Hurd-Mori reaction. organic-chemistry.org A facile and practical method involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI) under metal-free conditions. organic-chemistry.org Another efficient approach uses an iodine/DMSO catalyst system for the selective cyclization of N-tosylhydrazones with elemental sulfur. nih.gov In this one-pot procedure, DMSO acts as both the solvent and an oxidant to regenerate the iodine catalyst, making the process highly step-economical. nih.gov More recently, a diversity-oriented synthesis has been developed where N-tosylhydrazones react with potassium thiocyanate (B1210189) (KSCN) as an odorless sulfur source. organic-chemistry.orgacs.org This reaction is activated by N-chlorosuccinimide (NCS), which is believed to form an N-tosylhydrazonoyl chloride intermediate in situ, facilitating the subsequent cyclization to the 1,3,4-thiadiazole-2-amine product. acs.org

Table 6: Synthesis of 1,2,3- and 1,3,4-Thiadiazoles

Tosylhydrazone Reactant Sulfur Source Catalyst/Reagent Heterocycle Type Yield Reference
This compound Sulfur TBAI 1,2,3-Thiadiazole Good organic-chemistry.org
Aryl Ketone Tosylhydrazones Sulfur I₂/DMSO 4-Aryl-1,2,3-thiadiazole Good nih.gov
This compound KSCN NCS, BF₃·OEt₂ 5-Phenyl-1,3,4-thiadiazol-2-amine 89% acs.org

Diverse Heterocycle Construction (e.g., Pyrroles, Chromenopyrazoles, Benzofurans)

This compound serves as a key precursor for the synthesis of a wide array of heterocycles, which are prevalent motifs in pharmaceuticals and natural products. thieme-connect.comrsc.org The in situ generation of a diazo species from this compound is a common initiating step in these cyclization reactions. researchgate.net

Pyrroles: The synthesis of polysubstituted pyrroles can be achieved under metal-free conditions using tosylhydrazones. acs.org For instance, the reaction of enamines with unactivated alkynes, catalyzed by rhodium, can lead to the formation of pyrroles through a process involving allylic sp³ C-H activation. acs.org Copper-catalyzed reactions of N-tosylhydrazones have also been employed for the N-alkylation of pyrroles. rsc.org

Chromenopyrazoles: Metal-free synthetic routes have been developed for the synthesis of chromenopyrazoles from hydrazones and acetylenic esters. acs.org N-tosylhydrazones are versatile substrates in these metal-catalyzed reactions, leading to the formation of these and other heterocyclic structures. thieme-connect.com

Benzofurans: Several methodologies have been established for the synthesis of benzofurans utilizing this compound. A copper-catalyzed reaction between salicylaldehyde (B1680747) p-tosylhydrazones and calcium carbide provides a route to methyl-substituted benzofurans. researchgate.netorganic-chemistry.org This method is advantageous due to the use of a readily available acetylene (B1199291) source. researchgate.net Additionally, ligand-free copper bromide-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes also yield benzofuran (B130515) structures. organic-chemistry.org

Table 1: Examples of Heterocycle Synthesis using this compound Derivatives

HeterocycleReactantsCatalyst/ConditionsKey Features
PyrrolesEnamines, Unactivated AlkynesRh(III) catalyst, Oxidative conditionsInvolves allylic sp³ C-H activation. acs.org
ChromenopyrazolesHydrazones, Acetylenic EstersMetal-freeProvides a direct route to chromenopyrazoles. acs.org
2-MethylbenzofuransSalicylaldehyde p-tosylhydrazones, Calcium CarbideCuprous chlorideUtilizes a readily available acetylene source. researchgate.net
Benzofuranso-Hydroxybenzaldehyde N-tosylhydrazones, Terminal AlkynesLigand-free CuBrTolerates a wide range of functional groups. organic-chemistry.org

Cross-Coupling and Functionalization Reactions

The versatility of this compound extends to a variety of cross-coupling and functionalization reactions, offering novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions involving N-tosylhydrazones have become a powerful tool in organic synthesis. nih.gov These reactions often utilize the tosylhydrazone as a nucleophilic partner, a departure from traditional cross-coupling methodologies that typically employ organometallic reagents. unacademy.com This approach allows for the formation of polysubstituted olefins from N-tosylhydrazones and electrophilic aryl halides under palladium catalysis, avoiding the need for expensive and sensitive organometallic compounds. unacademy.com

A notable application is the three-component coupling reaction of o-bromobenzaldehyde, N-tosylhydrazone, and methanol (B129727), catalyzed by palladium. acs.orgnih.gov This reaction provides a direct route to 2-benzylbenzoic acid derivatives, which are valuable synthetic building blocks. acs.org The reaction demonstrates good functional group compatibility and a broad substrate scope. acs.orgnih.gov Furthermore, palladium nanoparticles have been shown to catalyze the denitrogenative cross-coupling of N-tosylhydrazones with aryl halides in aqueous nanomicelles, yielding diarylethylenes. thieme-connect.com

Rhodium catalysts are effective in mediating coupling reactions involving this compound. For instance, the sodium salt of this compound can be converted to a rhodium metal carbene, which can then participate in cyclopropanation reactions. unacademy.comwikipedia.org Rhodium(II) acetate (B1210297) is a commonly used catalyst for such transformations. bristol.ac.uk Rhodium-catalyzed intramolecular coupling of bis(N-tosylhydrazone)s offers an efficient pathway to polycyclic aromatic compounds. researchgate.net Additionally, rhodium pincer complexes have been utilized in the catalytic conversion of carbenes, generated from N-tosylhydrazone salts, into ketenes and ketene (B1206846) imines. rsc.org

In multi-component reactions involving this compound, the choice of ligand can exert significant control over the reaction outcome, leading to high chemoselectivity. In the palladium-catalyzed three-component reaction of o-bromobenzaldehyde, N-tosylhydrazone, and methanol, the phosphine (B1218219) ligand's backbone plays a crucial role in directing the reaction pathway. acs.orgresearchgate.net For example, bidentate ligands such as dppf and dppb favor the formation of the methyl 2-benzylbenzoic ester, while monodentate ligands like P(o-tolyl)₃ can lead to the formation of a methyl ether product. researchgate.net This ligand-controlled chemoselectivity is attributed to the electronic and steric properties of the ligands, which influence the relative rates of competing reaction steps, such as reductive elimination. researchgate.net

Table 2: Ligand Effect on Palladium-Catalyzed Three-Component Coupling

LigandProduct TypeReference
dppf/dppb (bidentate)Methyl 2-benzylbenzoic ester researchgate.net
P(o-tolyl)₃ (monodentate)Methyl ether researchgate.net

This compound can undergo alkylation reactions with organoboranes. tennessee.edu This reaction provides a method for the formation of new carbon-carbon bonds by transferring an alkyl group from the organoborane to the carbon atom that was originally part of the aldehyde carbonyl group. tennessee.edu The reaction is typically carried out in the presence of a base. For example, the reaction of p-chlorothis compound with an organoborane containing an ester functionality yielded the desired alkane product in high yield. tennessee.edu While primary alkyl groups are readily transferred, the transfer of secondary alkyl groups has also been demonstrated, albeit with lower yields. tennessee.edu

N-Tosylhydrazones, including this compound, can be oxidatively deprotected to afford the corresponding carboxylic acids. nih.govresearchgate.net An efficient and environmentally friendly method utilizes an iodine-DMSO system for this transformation. nih.govresearchgate.net This protocol is notable for its mild reaction conditions, short reaction times, and high yields, often avoiding the need for column chromatography for purification. nih.govrsc.org The reaction tolerates a variety of functional groups, including those that are sensitive to acid or base. nih.govresearchgate.net For instance, tosylhydrazones with halogen substituents or electron-withdrawing groups on the aromatic ring have been successfully converted to their corresponding benzoic acid analogs in good to high yields. researchgate.net

Regioselective N-Functionalization

The functionalization of the nitrogen atoms within the tosylhydrazone framework represents a significant avenue for synthetic diversification. While the C=N double bond is often the primary site of reactivity, selective modification at the nitrogen atoms allows for the introduction of a wide range of substituents, leading to novel molecular architectures. The regioselectivity of this functionalization is crucial, targeting either the sp²-hybridized nitrogen or the sulfonamide nitrogen.

One notable example of N-functionalization is the N-alkylation of this compound. Research has demonstrated a direct, solventless approach to achieve this transformation. By grinding benzaldehyde p-toluenesulfonyl hydrazone with potassium carbonate and gentle warming, a highly selective N-alkylation occurs. mdpi.com In this reaction, one molecule of the tosylhydrazone acts as the substrate while another effectively serves as the alkylating agent precursor. The process leads to the formation of 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide in high yield. mdpi.com This mechanochemical method highlights an eco-friendly and efficient route for creating N-substituted sulfonohydrazide derivatives. mdpi.com

The reaction proceeds by the deprotonation of the tosylhydrazone by potassium carbonate, which then attacks another molecule of this compound. This method avoids the use of traditional alkylating agents and solvents, presenting a greener synthetic alternative. mdpi.com

Further studies have explored the use of N-arenesulfonyl hydrazones as nucleophiles in other contexts, such as in iodoaminocyclization reactions, underscoring the potential of the hydrazone nitrogen to participate in bond-forming processes. csic.es

Table 1: N-Functionalization of this compound

Product Reactants Conditions Yield Reference

Homologation of Chiral Aldehydes

The homologation of aldehydes, a process that involves the extension of a carbon chain by one or more carbon atoms, is a fundamental transformation in organic synthesis. This compound serves as a key reagent in this context, acting as a precursor for the in situ generation of a diazo species that subsequently reacts with an aldehyde to form a ketone. researchgate.net A significant advantage of this methodology is its application to chiral aldehydes, where high levels of stereochemical retention are often observed. researchgate.netresearchgate.net

The reaction conditions can be critical for preserving the stereochemical integrity of the chiral center. In the homologation of enantiomerically pure glyceraldehyde acetonide using a benzaldehyde-derived tosylhydrazone, the method of generating the reactive intermediate plays a crucial role. When the tosylhydrazone salt was generated in situ, complete racemization of the product was observed. However, using the isolated tosylhydrazone salt resulted in the homologated product with a remarkable 91% enantiomeric excess (ee), albeit in a slightly lower yield. bristol.ac.uk This highlights the sensitivity of stereogenic centers to the reaction environment, particularly the presence of excess base which can catalyze racemization. bristol.ac.uk

Another approach involves a transition metal-free homologative coupling of aldehydes with geminal bis(boron) compounds, which can be derived from aldehydes via their tosylhydrazones. This method has been shown to proceed with complete retention of stereochemistry when applied to enantiopure enolizable aldehydes. brighton.ac.uk

More recently, a photochemical method has been developed for the homologation of carbonyl compounds. This process utilizes the photo-excitation of N-tosylhydrazone anions to generate highly reactive alkyl diazo species in situ. These intermediates can efficiently undergo C-H insertion with aldehydes, providing a catalyst-free method for chain extension. uni-regensburg.de

Table 2: Research Findings on the Homologation of Chiral Aldehydes

Aldehyde Substrate Homologation Reagent/Method Key Finding Outcome Reference
Chiral Aldehydes (General) Aryldiazomethanes from tosylhydrazones The reaction proceeds with almost complete retention of configuration. Moderate to good yields of ketones. researchgate.netresearchgate.net
(R)-Glyceraldehyde acetonide Isolated benzaldehyde-derived tosylhydrazone salt The use of isolated salt is crucial for maintaining stereochemical integrity. Homologated product with 91% ee. bristol.ac.uk
(R)-Glyceraldehyde acetonide In situ generated benzaldehyde-derived tosylhydrazone salt Complete racemization occurred. Higher yield (66%) but racemic product. bristol.ac.uk

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) calculations are a cornerstone for elucidating the stepwise mechanisms of reactions involving benzaldehyde (B42025) tosylhydrazone. A primary application is in understanding the formation of reactive intermediates, which are crucial for its synthetic utility. Benzaldehyde tosylhydrazone is widely recognized as a stable and safe precursor to diazo compounds and carbenes, and DFT studies have been instrumental in detailing this transformation. acs.orgresearchgate.net

The process typically begins with the deprotonation of the tosylhydrazone by a base, a step that can be computationally modeled to understand its energetics. Following deprotonation, the molecule undergoes elimination of the tosyl group to generate a diazoalkane intermediate. nih.govchemrxiv.org This diazo compound can then lose a molecule of dinitrogen, often facilitated by a transition metal catalyst, to produce a highly reactive carbene intermediate. nih.govwikipedia.org

DFT calculations have been used to investigate various reactions starting from these intermediates. For instance, in a study of a [2 + 2 + 1] cycloaddition reaction, DFT was employed to probe the mechanism. The calculations showed that the diazo compound, generated in situ from the N-tosylhydrazone, reacts with tert-butyl nitrite (B80452) (TBN) through a nucleophilic substitution transition state to form a nitronate intermediate, which then participates in the subsequent cycloaddition. nih.gov Similarly, in N-heterocyclic carbene (NHC)-catalyzed reactions, DFT calculations can elucidate the formation of key adducts, such as the Breslow intermediate, and map the free energy profile of the entire catalytic cycle. acs.org

Different DFT functionals are often benchmarked to ensure accuracy, especially for describing phenomena like charge transfer states which can be crucial in photolytic reactions of tosylhydrazones. chemrxiv.org For example, functionals like B3LYP and M06-2X have been used to compare different potential reaction pathways, such as stepwise versus concerted cycloadditions.

Table 1: Selected DFT Functionals and Their Applications in Tosylhydrazone Chemistry

DFT Functional Typical Application Reference
B3LYP Investigating cycloaddition pathways and reaction energies.
M06-2X Calculating activation barriers and comparing reaction pathways.

Computational Modeling of Chemoselectivity and Reactivity Profiles

Computational modeling is a powerful approach to predict and explain the chemoselectivity and reactivity of this compound. By calculating the energy barriers associated with different competing reaction pathways, researchers can determine the most likely outcome under specific conditions. This is particularly valuable in transition-metal-catalyzed reactions where the carbene derived from this compound can undergo various transformations, such as cyclopropanation, C-H insertion, or cross-coupling. acs.orgwikipedia.orgresearchgate.net

For example, in reactions where both a [3+2] cycloaddition and a Diels-Alder reaction are possible, DFT calculations can compare the activation free energies of each pathway. Studies on related hydrazone systems have shown that despite a high initial energy cost for forming the necessary intermediate (an azomethine imine), the subsequent 1,3-dipolar cycloaddition pathway can be significantly more favorable than competing Diels-Alder pathways.

Computational studies also provide insight into the factors governing reactivity. The electronic properties of the substituents on both the benzaldehyde ring and the tosyl group can be modeled to predict their effect on reaction rates and selectivity. For instance, electron-donating or electron-withdrawing groups can influence the stability of intermediates and transition states, thereby altering the reactivity profile. acs.org This predictive capability is crucial for designing new synthetic methodologies and optimizing reaction conditions.

Theoretical Insights into Transition States and Intermediate Stability

A key strength of theoretical chemistry is its ability to characterize the geometry and stability of short-lived transition states and reactive intermediates. For reactions involving this compound, this includes the structures of the initial tosylhydrazone anion, the diazo intermediate, metal-carbene complexes, and the transition states connecting them. nih.govresearchgate.net

Computational studies can provide detailed geometric parameters for these transient species. For example, in the mechanism of an isoxazoline (B3343090) synthesis, the transition state (TS1) for the reaction between the diazo intermediate and TBN was characterized by a C¹⋯N¹ distance of 1.92 Å and a C¹⋯N² distance of 1.39 Å, providing a clear picture of the bond-forming and bond-breaking processes. nih.gov

Table 2: Representative Calculated Energetic and Geometric Parameters in Tosylhydrazone Reactions

Species Parameter Calculated Value Method Reference
Transition State (TS1) C¹⋯N¹ bond distance 1.92 Å DFT nih.gov
Transition State (TS1) C¹⋯N² bond distance 1.39 Å DFT nih.gov
NHC-Catalyzed Reaction Free Energy Barrier (TS1-s) 10.38 kcal/mol DFT acs.org
Cycloaddition Pathway A Activation Free Energy (TS1-A) 18.7 kcal/mol B3LYP/6-311+G(d,p)

These theoretical investigations, by providing a detailed atomistic view of reaction pathways, not only support experimental findings but also guide future synthetic efforts utilizing the versatile chemistry of this compound.

Q & A

Q. What are the common synthetic routes for benzaldehyde tosylhydrazone, and how is its structure validated?

this compound is typically synthesized by reacting benzaldehyde with tosylhydrazide under acidic or basic conditions. Metalated salts (e.g., sodium tosylhydrazone salt) are often intermediates in reactions like epoxidation or cross-coupling . Characterization relies on spectral

  • IR spectroscopy identifies N–H and S=O stretches (~3250 cm⁻¹ and ~1150 cm⁻¹, respectively).
  • NMR (¹H and ¹³C) confirms hydrazone formation (disappearance of aldehyde proton at ~10 ppm and appearance of NH signal at ~10-12 ppm).
  • Mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₄N₂O₂S at ~298 m/z) .

Q. What safety protocols should be followed when handling this compound?

While toxicity data are limited, standard precautions include:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Emergency measures : For ingestion, rinse mouth with water (do not induce vomiting); for inhalation, move to fresh air. Toxicity is not fully characterized, so treat as a potential hazard .

Q. How is this compound utilized in generating diazo compounds?

Tosylhydrazone sodium salts decompose under mild conditions (e.g., with Rh₂(OAc)₄ catalysis) to generate diazo intermediates. This method is critical for sulfur ylide-mediated epoxidations, enabling stereoselective synthesis of trans-epoxides from aldehydes .

Advanced Research Questions

Q. What factors influence enantioselectivity in epoxidation reactions using this compound?

Enantioselectivity depends on:

  • Ylide conformation : Camphor-derived chiral sulfides (e.g., [2.2.1] bicyclic sulfide) control facial selectivity, achieving up to 91% ee .
  • Substrate electronics : Electron-rich aldehydes yield higher enantioselectivity (>90% ee), while electron-deficient or sterically hindered substrates show reduced selectivity (~50–70% ee) .
  • Reversibility of betaine formation : Irreversible steps favor higher diastereoselectivity by minimizing equilibration of intermediates .

Q. How can low diastereoselectivity in epoxidation be mitigated?

Low diastereocontrol often stems from reversible betaine intermediate formation. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., CH₃CN or 1,4-dioxane) enhance diazo stability and reaction efficiency .
  • Catalyst loading : Rh₂(OAc)₄ at 1 mol% and tetrahydrothiophene (20 mol%) improve yields and selectivity .
  • Substrate design : Avoid aldehydes with competing nucleophilic groups (e.g., pyridyl aldehydes), which form alternative ylides .

Q. What challenges arise in cross-coupling this compound with nitriles?

Under optimized conditions (xylene, 90°C, 4 h), cross-coupling with nitriles produces 1,2,3-triazoles. Key challenges include:

  • Competing homocoupling : Excess nitrile (1.2 mmol) minimizes undesired homocoupled byproducts.
  • Purity variability : Reverse-phase HPLC analysis reveals cross-coupled product purities ranging from 60–95%, necessitating careful isolation .

Q. Why do solvent choices impact diazo generation efficiency?

Solvents influence diazo stability and reaction kinetics:

  • CH₃CN and 1,4-dioxane : High polarity stabilizes intermediates, improving diazo yields.
  • Nonpolar solvents : Reduce diazo lifetime, leading to lower conversion. Solvent effects on enantioselectivity are minor but critical for reaction scalability .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for α,β-unsaturated hydrazone epoxidation—how to reconcile?

While aromatic hydrazones yield high epoxide yields (70–90%), α,β-unsaturated derivatives show variability (12–56%). This stems from:

  • Competing side reactions : Conjugated systems may undergo Michael additions or polymerization.
  • Stereoelectronic effects : Electron-deficient alkenes reduce ylide reactivity. Mitigate by optimizing sulfide loadings (5–20 mol%) and reaction time .

Q. Conflicting data on this compound stability under basic conditions—what causes this?

Early studies (Bamford & Stevens, 1952) reported alkali-induced decomposition, but modern protocols use sodium salts without degradation. The contradiction arises from:

  • Counterion effects : Sodium salts are more stable than lithium/potassium analogs.
  • Reaction milieu : Presence of Rh catalysts or sulfides stabilizes intermediates during in situ diazo generation .

Methodological Recommendations

  • Spectral validation : Always cross-reference IR, NMR, and MS data to confirm hydrazone purity before reactions .
  • Scale-up protocols : For epoxidation, use CH₃CN with Rh₂(OAc)₄ (1 mol%) and chiral sulfide (5 mol%) to balance cost and selectivity .
  • Troubleshooting low yields : Screen solvents (polar aprotic > nonpolar) and pre-dry reagents to minimize hydrolysis .

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